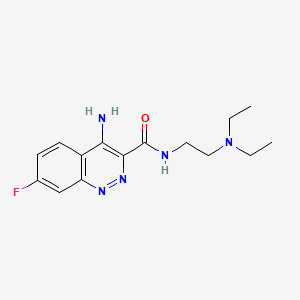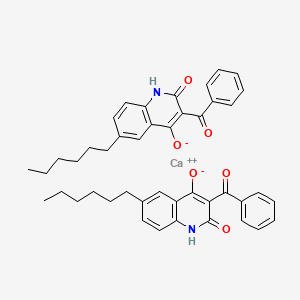
calcium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate typically involves multi-step organic reactions. One common method includes the reaction of 3-benzoyl-4-hydroxyquinolin-2(1H)-one with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with calcium chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Calcium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or hexyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Calcium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other quinoline derivatives.
Mechanism of Action
The mechanism of action of calcium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various enzymes. Additionally, its quinoline core can intercalate with DNA, leading to potential anticancer effects by disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-4-hydroxyquinolin-2(1H)-one: A precursor in the synthesis of calcium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate.
6-Hexyl-4-hydroxyquinolin-2(1H)-one: Another derivative with similar structural features.
Quinoline N-oxide: An oxidized form with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a quinoline core with benzoyl and hexyl substituents, which confer specific chemical reactivity and biological activity. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from other quinoline derivatives.
Properties
CAS No. |
90182-40-4 |
|---|---|
Molecular Formula |
C44H44CaN2O6 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
calcium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate |
InChI |
InChI=1S/2C22H23NO3.Ca/c2*1-2-3-4-6-9-15-12-13-18-17(14-15)21(25)19(22(26)23-18)20(24)16-10-7-5-8-11-16;/h2*5,7-8,10-14H,2-4,6,9H2,1H3,(H2,23,25,26);/q;;+2/p-2 |
InChI Key |
WZINNMKKNWGXNS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)NC(=O)C(=C2[O-])C(=O)C3=CC=CC=C3.CCCCCCC1=CC2=C(C=C1)NC(=O)C(=C2[O-])C(=O)C3=CC=CC=C3.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


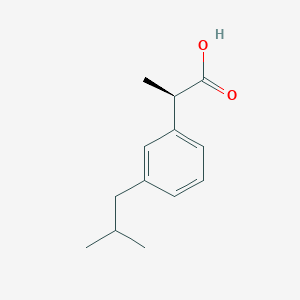
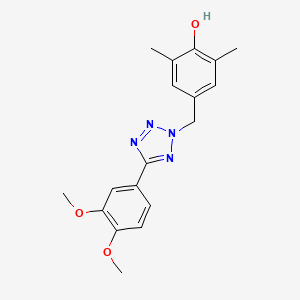
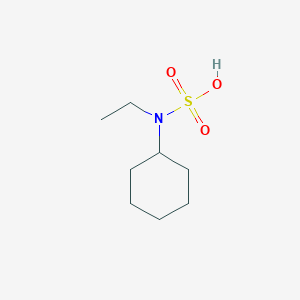

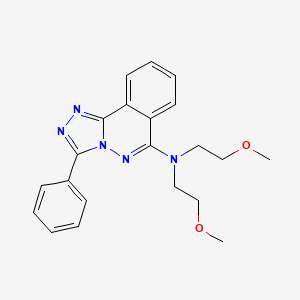
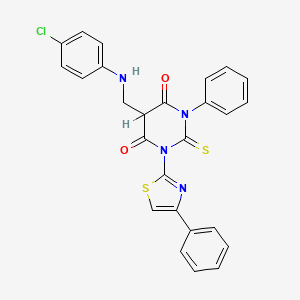
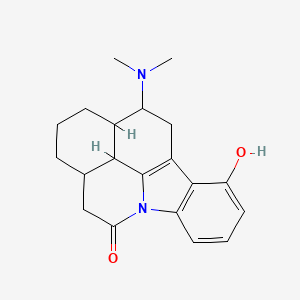
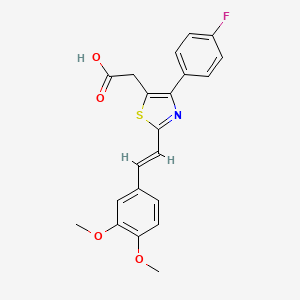

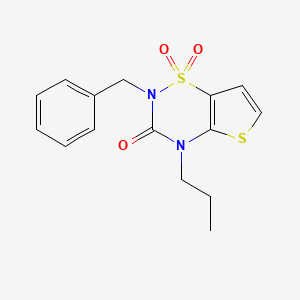
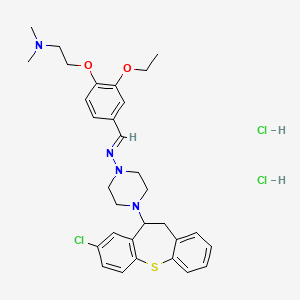
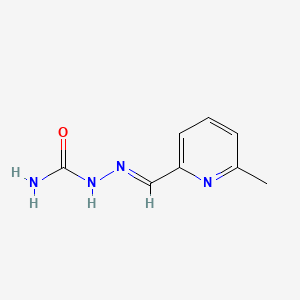
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
